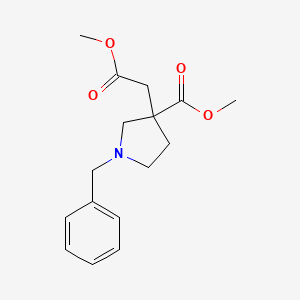

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate

描述

属性

IUPAC Name |

methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-14(18)10-16(15(19)21-2)8-9-17(12-16)11-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDLITXDVOCOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

N-Benzylation of Pyrrolidine

The N-benzylation is commonly achieved by alkylation of the pyrrolidine nitrogen using benzyl halides (e.g., benzyl bromide) under basic conditions. Typical bases include potassium carbonate or sodium hydride, and the reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Introduction of the 3-Carboxylate Group

The 3-position carboxylate is introduced by esterification or via ring-opening of suitable precursors. One approach is to start from a 3-carboxylic acid pyrrolidine derivative and perform methyl esterification using methanol and acid catalysis (e.g., sulfuric acid or HCl gas) or by using diazomethane for methylation.

Installation of the 2-Methoxy-2-oxoethyl Side Chain

The 2-methoxy-2-oxoethyl substituent can be introduced via alkylation with methyl bromoacetate or methyl chloroacetate. This reaction is typically performed on the pyrrolidine ring at the 3-position, often requiring activation of the site by deprotonation or via an appropriate leaving group.

Representative Synthetic Route

A representative synthetic route involves the following steps:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine N-benzylation | Pyrrolidine, benzyl bromide, K2CO3, DMF, reflux | Formation of N-benzylpyrrolidine |

| 2 | 3-Carboxylation and esterification | Introduction of carboxyl group, methylation with MeOH/H+ or diazomethane | Formation of methyl pyrrolidine-3-carboxylate |

| 3 | Alkylation at 3-position | Methyl bromoacetate, base (NaH or K2CO3), DMF | Attachment of 2-methoxy-2-oxoethyl substituent |

Research Findings and Optimization

- Stereochemical Control: The synthesis requires maintaining stereochemical integrity at the 3-position of the pyrrolidine ring. Chiral starting materials or chiral auxiliaries can be employed to obtain enantiomerically pure products.

- Protection Strategies: Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) may be used to protect amine functionalities during multi-step synthesis to prevent undesired side reactions.

- Reaction Yields: Optimized conditions using mild bases and controlled temperature have been reported to improve yields and reduce by-products.

- Purification: Chromatographic techniques, including silica gel column chromatography or preparative HPLC, are used to isolate the desired compound with high purity.

Data Table: Summary of Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Benzylation | Benzyl bromide, K2CO3, DMF | 60–80 °C | 12–24 h | 75–85 | Use of polar aprotic solvent crucial |

| Methyl Esterification | Methanol, H2SO4 (catalytic) | Reflux | 4–6 h | 80–90 | Acid catalysis preferred |

| Alkylation with methyl bromoacetate | NaH or K2CO3, DMF | 0–25 °C | 6–12 h | 70–80 | Base choice affects selectivity |

Additional Notes

- The use of methyl bromoacetate for the alkylation step ensures the introduction of the methoxycarbonyl group in a single step.

- Alternative solvents such as dichloromethane or tetrahydrofuran (THF) may be used depending on solubility and reactivity considerations.

- Purification techniques and reaction monitoring by NMR and HPLC are essential to confirm the structure and purity of intermediates and final product.

化学反应分析

Types of Reactions

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Benzyl halides for nucleophilic substitution, methylating agents like dimethyl sulfate for methylation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl or methoxy derivatives.

科学研究应用

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and stereochemistry, leading to distinct physicochemical and biological properties. Key examples include:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Physicochemical Properties

- Boiling Points : Ethoxy-substituted analogs (e.g., ) exhibit higher predicted boiling points (443.6°C) compared to methoxy derivatives due to increased molecular weight.

- Lipophilicity: Trifluoromethyl groups (LogP ~2.5) enhance membrane permeability, whereas tert-butoxycarbonylamino groups reduce solubility in polar solvents .

- Hydrogen Bonding : The target compound’s methoxy-oxoethyl group facilitates stronger hydrogen-bonding interactions compared to ethoxy analogs, influencing crystal packing .

Crystallographic and Supramolecular Features

- Crystal Packing : The target compound’s benzyl and methoxy groups may adopt specific hydrogen-bonding patterns, as analyzed via SHELX and Mercury CSD .

- Stereochemical Influence : Chiral centers in trifluoromethyl derivatives (e.g., (3R,4R)-configuration) dictate binding affinity in enantioselective catalysis .

生物活性

Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its structural properties, synthesis, and biological effects, particularly focusing on its pharmacological potential and mechanisms of action.

Structural Properties

The compound has the following chemical characteristics:

- IUPAC Name : this compound

- Molecular Formula : C16H21NO4

- Molecular Weight : 291 Da

- LogP : 1.67

- Polar Surface Area : 56 Ų

These properties suggest moderate lipophilicity and potential for bioactivity, influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from easily accessible pyrrolidine derivatives. The synthetic pathway often includes the introduction of the benzyl group and the methoxycarbonyl moiety through standard organic transformations such as alkylation and esterification.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of pyrrolidine derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives tested against various Gram-positive and Gram-negative bacteria demonstrated minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine | TBD | TBD |

| Pyrrolidine derivative A | 0.0039 | S. aureus |

| Pyrrolidine derivative B | 0.025 | E. coli |

Antiproliferative Activity

The compound's structural features suggest potential antiproliferative effects. Analogous compounds have shown increased activity against various cancer cell lines when specific substituents are introduced, particularly at the C–3 position of the pyrrolidine ring . This highlights the necessity for further exploration into its anticancer properties.

The mechanisms through which methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine exerts its biological effects may include:

- Inhibition of Enzymatic Pathways : Similar pyrrolidine compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Cellular Membranes : The lipophilic nature may allow it to integrate into microbial membranes, causing disruption.

- Interaction with DNA/RNA : Some derivatives exhibit the ability to intercalate with nucleic acids, leading to interference with replication and transcription processes.

Case Studies

Several case studies have documented the biological activities of pyrrolidine derivatives:

- Study on Antibacterial Efficacy : A study evaluated a series of pyrrolidine derivatives for their antibacterial properties against clinical isolates, revealing promising results for compounds structurally related to methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine .

- Anticancer Activity Investigation : Research focusing on similar compounds demonstrated significant antiproliferative effects in vitro, particularly against breast and colon cancer cell lines, suggesting that modifications at specific positions can enhance activity .

常见问题

Q. What are the established synthetic routes for Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common strategy includes:

- Step 1 : Formation of the pyrrolidine ring via cyclization of a β-amino ester precursor.

- Step 2 : Benzylation at the 1-position using benzyl halides in the presence of a base (e.g., NaH) .

- Step 3 : Introduction of the 2-methoxy-2-oxoethyl group via alkylation or Michael addition under anhydrous conditions (e.g., THF, −78°C) .

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | DCC, DMAP | DCM | RT | 65–75 |

| 2 | Benzyl bromide, NaH | THF | 0–5°C | 80–85 |

| 3 | Methyl acrylate, LDA | THF | −78°C | 70–75 |

Optimization focuses on solvent polarity, temperature control, and catalyst selection to minimize side reactions (e.g., over-alkylation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key signals include the benzyl aromatic protons (δ 7.2–7.4 ppm), methoxy groups (δ 3.6–3.8 ppm), and pyrrolidine protons (δ 2.5–3.5 ppm). Splitting patterns confirm stereochemistry .

- ¹³C NMR : Carboxylate carbons appear at δ 170–175 ppm, while the pyrrolidine ring carbons resonate at δ 45–60 ppm .

High-Resolution Mass Spectrometry (HRMS) : Accurately confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₃NO₅: 350.1600) .

HPLC-PDA : Used to assess purity (>95%) and identify impurities (e.g., unreacted intermediates) .

Q. What are common impurities observed during synthesis, and how are they mitigated?

- Impurity 1 : Residual benzyl halide from incomplete substitution. Mitigated by extended reaction times or excess amine .

- Impurity 2 : Diastereomers due to incomplete stereocontrol. Addressed using chiral auxiliaries or enantioselective catalysts .

- Impurity 3 : Hydrolysis products from ester groups. Avoided by anhydrous conditions and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments?

- Molecular Dynamics (MD) Simulations : Predict preferred conformations of the pyrrolidine ring and substituents. Compare with experimental NOESY correlations to validate assignments .

- Density Functional Theory (DFT) : Calculates NMR chemical shifts for proposed diastereomers; deviations >0.5 ppm indicate incorrect configurations .

- Software Tools : Mercury CSD and SHELX refine X-ray crystallography data to resolve ambiguous electron density maps .

Q. Table 2: Comparison of Calculated vs. Experimental Data

| Parameter | Calculated (DFT) | Experimental | Deviation |

|---|---|---|---|

| C=O Stretch (cm⁻¹) | 1735 | 1728 | 7 |

| Dihedral Angle (°) | 45.2 | 43.8 | 1.4 |

Q. What strategies are employed to analyze hydrogen-bonding networks in crystal structures?

- Graph Set Analysis : Classifies hydrogen bonds (e.g., D = donor, A = acceptor) into patterns (e.g., R₂²(8) rings) using Etter’s formalism .

- Mercury CSD : Visualizes packing motifs and quantifies intermolecular distances (<3.0 Å for strong H-bonds) .

- Thermal Ellipsoid Plots : Generated via ORTEP to assess anisotropic displacement, indicating dynamic disorder in crystal lattices .

Q. How do reaction conditions influence pyrrolidine ring puckering and conformational stability?

- Ring Puckering Coordinates : Defined using Cremer-Pople parameters (Q, θ, φ). For this compound, Q = 0.52 Å (moderate puckering), θ = 35°, φ = 90°, indicating a twisted envelope conformation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize chair-like conformations, while nonpolar solvents favor boat forms .

- Temperature-Dependent NMR : Variable-temperature ¹H NMR reveals coalescence temperatures for interconverting conformers (e.g., ΔG‡ = 60–70 kJ/mol) .

Q. What methodologies address discrepancies between crystallographic and spectroscopic data?

- Cross-Validation : Compare X-ray bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects .

- Rigorous Refinement : Use SHELXL to adjust thermal parameters and occupancy rates, reducing R-factor values (<5%) .

- Supplementary Techniques : Pair XRD with solid-state NMR to resolve polymorphism or twinning issues .

Q. How is the compound’s bioactivity assessed in medicinal chemistry research?

- Target Binding Assays : Surface plasmon resonance (SPR) measures affinity (KD) for enzymes like MAO-B, with IC₅₀ values <10 µM indicating potency .

- Metabolic Stability : Liver microsome assays quantify half-life (t₁/₂) using HPLC-MS. Structural modifications (e.g., fluorination) enhance stability .

- SAR Studies : Compare analogs with varying substituents (e.g., 3,5-dimethoxyphenyl vs. 2-chlorophenyl) to map pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。